1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with a sulfone-containing tetrahydrothiophene ring, a furan-2-yl group, and a 3-isopropoxypropyl carboxamide side chain.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-14(2)30-10-5-8-23-22(27)17-12-18(19-6-4-9-31-19)24-21-20(17)15(3)25-26(21)16-7-11-32(28,29)13-16/h4,6,9,12,14,16H,5,7-8,10-11,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFNSKYCMRVYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCCOC(C)C)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with potential biological significance. Its unique structural features, including a tetrahydrothiophene moiety, furan ring, and pyrazolo[3,4-b]pyridine core, suggest diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound based on existing research.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 450.55 g/mol. The presence of various functional groups contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Key Structural Features
| Component | Description |
|---|---|
| Tetrahydrothiophene | Contributes to reactivity and interaction potential |
| Furan ring | Imparts stability and potential for biological activity |
| Pyrazolo[3,4-b]pyridine core | Known for diverse pharmacological effects |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this structure exhibit significant antimicrobial activity. The presence of the tetrahydrothiophene and furan rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Anticancer Activity
Research has shown that pyrazolo[3,4-b]pyridines have promising anticancer properties. A study demonstrated that derivatives of this class can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The structural modifications in the compound may influence its efficacy against various cancer types.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells is a potential mechanism for its anticancer effects.
Case Studies
- Antitubercular Activity : A study focused on pyrazolo[3,4-b]pyridine derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The study highlighted the importance of substituents on the pyrazole ring affecting binding affinity to bacterial targets .
- In Vitro Assays : In vitro assays against various cancer cell lines showed that compounds with similar structures could effectively reduce cell viability, indicating potential therapeutic applications .
In Silico Studies
Molecular docking studies suggest that this compound may interact favorably with target proteins involved in disease pathways. These studies provide insights into binding affinities and help predict the compound's efficacy in vivo.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) shares the pyrazolo[3,4-b]pyridine core but differs in substituents (ethyl, methyl, phenyl vs. sulfone-tetrahydrothiophene, furan, and isopropoxypropyl) . Key differences include:
The sulfone and isopropoxypropyl groups in the target compound likely increase hydrophilicity compared to the phenyl and ethyl groups in the analog.
Furan-Substituted Dihydropyridines
Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) share the furan-2-yl substituent but feature a dihydropyridine core instead of pyrazolo-pyridine . The dihydropyridine ring introduces conformational flexibility, which may reduce target specificity compared to the rigid pyrazolo-pyridine scaffold.
Sulfone vs. Thioether Functional Groups
The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) in the target compound is more electron-withdrawing and polar than the thioether group in 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) . This difference impacts:
- Reactivity : Sulfones are less prone to oxidative metabolism than thioethers.
- Binding Interactions : The sulfone’s polarity may enhance hydrogen bonding with target proteins.
Triazolo-Pyridazine and Piperidine Analogs
The compound 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide () replaces the pyrazolo-pyridine core with a triazolo-pyridazine system. The target compound’s furan and sulfone groups may offer better stereochemical complementarity to biological targets compared to the phenyl and isopropyl groups in this analog.
Spectroscopic Comparisons
NMR data from analogous compounds () reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly affect chemical shifts. For example, the sulfone group in the target compound would deshield nearby protons, causing distinct δH values compared to thioether-containing analogs. A hypothetical comparison of δH shifts in regions A and B (as defined in ) might show:
| Region | Target Compound (δH, ppm) | Thioether Analog (δH, ppm) |
|---|---|---|
| A | 3.8–4.2 (sulfone) | 2.9–3.3 (thioether) |
| B | 7.1–7.5 (furan) | 6.8–7.2 (phenyl) |
These shifts highlight the electronic effects of substituents on the core structure .
Research Implications
- Synthetic Optimization : The sulfone and isopropoxypropyl groups in the target compound may require specialized synthetic routes, such as oxidation of thioethers or alkylation strategies.
- Biological Screening : Prioritize assays evaluating solubility and membrane permeability due to the sulfone’s polarity.
- Structure-Activity Relationships (SAR) : Further studies should explore modifications to the furan and sulfone groups to balance potency and pharmacokinetics.
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours forms the pyrazolo[4,3-b]pyridine backbone, followed by bromination and Boc protection to stabilize intermediates . Key steps include:
- Cyclization : Use of hydrazine derivatives to form the pyrazole ring.
- Functionalization : Bromination (e.g., HBr/AcOH) introduces reactive sites for subsequent cross-coupling.
- Protection : Boc groups (Boc₂O/Et₃N) prevent undesired side reactions during functionalization .
Q. How can NMR and MS data validate the structural integrity of intermediates?
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For instance, furan protons (δ 6.3–7.4 ppm) and tetrahydrothiophene-dioxide methylenes (δ 3.1–3.5 ppm) confirm regiochemistry .
- HRMS : Verify molecular ion accuracy (e.g., [M+H]⁺ within ±2 ppm of theoretical values) .
- IR : Confirm carbonyl stretches (e.g., amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the tetrahydrothiophene-dioxide moiety?
- Reagent Selection : Use DMAP as a catalyst for Boc protection to reduce reaction time (88% yield achieved in 16 hours vs. 29% without catalysis) .
- Purification : Reverse-phase HPLC effectively isolates polar intermediates, reducing byproduct contamination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfone-containing intermediates .
Q. What methodologies address contradictions in bioactivity data caused by stereochemical impurities?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates (e.g., piperidine-carboxamide derivatives) .
- In Silico Docking : Predict binding affinities of stereoisomers to prioritize synthesis of active enantiomers .
Q. How can in vitro metabolic stability be assessed for the furan and sulfone groups?
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes to identify metabolic liabilities .
- Structural Modifications : Replace furan with bioisosteres (e.g., thiophene) if rapid oxidation is observed .
Q. What experimental designs mitigate cytotoxicity in primary cell lines?
- Dose-Response Curves : Use IC₅₀ values to differentiate target-specific effects from general toxicity.
- Proteomics : Identify off-target interactions via affinity pulldown and mass spectrometry .
- Scaffold Hopping : Modify the pyrazolo-pyridine core (e.g., pyrazolo[3,4-d]pyrimidine) to reduce non-specific binding .
Methodological Notes
- Contradictory Data : Discrepancies in bioactivity may arise from residual palladium in cross-coupled intermediates. Mitigate via chelation (e.g., SiliaMetS Thiol) followed by ICP-MS quantification .
- Scale-Up Challenges : Replace hazardous reagents (e.g., Pd₂(dba)₃) with immobilized catalysts for safer large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
